molecular formula C20H22F3NO3 B14189770 Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) CAS No. 918650-78-9

Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)

Katalognummer: B14189770
CAS-Nummer: 918650-78-9
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: CXPQXCGFJDNHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves complex reactions such as free radical cyclization cascades and proton quantum tunneling, which help in constructing polycyclic benzofuran compounds with high yield and fewer side reactions . Specific synthetic routes for Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) would likely involve similar advanced techniques to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as microwave-assisted synthesis (MWI) have been employed to produce benzofuran derivatives efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The trifluoroacetic acid component may enhance the compound’s stability and solubility, facilitating its action in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trifluoroacetic acid–9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1) is unique due to its combination of trifluoroacetic acid and benzofuran moieties, which confer both stability and diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

918650-78-9

Molekularformel

C20H22F3NO3

Molekulargewicht

381.4 g/mol

IUPAC-Name

9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-9-ene;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H21NO.C2HF3O2/c1-2-4-16-15(3-1)13-17(20-16)14-5-7-18(8-6-14)9-11-19-12-10-18;3-2(4,5)1(6)7/h1-5,13,19H,6-12H2;(H,6,7)

InChI-Schlüssel

CXPQXCGFJDNHNR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4O3.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.